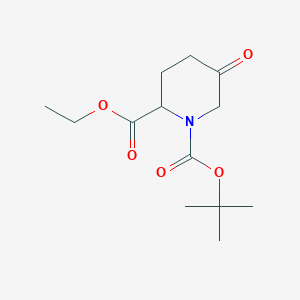

5-Oxo-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester

Description

CAS Number: 1417793-01-1 Molecular Formula: C₁₃H₂₁NO₅ Molecular Weight: 271.31 g/mol This compound features a six-membered piperidine ring with a ketone group at the 5-position and two ester groups: a tert-butyl ester at the 1-position and an ethyl ester at the 2-position. It serves as a versatile intermediate in organic synthesis, particularly in drug discovery, where its ester groups act as protective moieties for carboxylic acids during multi-step reactions .

Properties

IUPAC Name |

1-O-tert-butyl 2-O-ethyl 5-oxopiperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c1-5-18-11(16)10-7-6-9(15)8-14(10)12(17)19-13(2,3)4/h10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDHGBVAOBPLIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)CN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801142081 | |

| Record name | 1,2-Piperidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) 2-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801142081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417793-01-1 | |

| Record name | 1,2-Piperidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) 2-ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417793-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Piperidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) 2-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801142081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-Oxo-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester (CAS Number: 1417793-01-1) is a compound of interest due to its structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as a therapeutic agent. The compound is noted for its interaction with various biological targets, which may include enzymes and receptors involved in metabolic pathways.

Pharmacological Effects

- Anticancer Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds structurally related to 5-Oxo-piperidine have shown promising results in inhibiting the growth of leukemia and breast cancer cells .

- Mechanism of Action : The mechanism by which this compound exerts its effects may involve apoptosis induction in cancer cells, as indicated by flow cytometry assays that reveal increased apoptotic markers such as caspase activation .

Case Studies and Experimental Data

A summary of relevant studies is presented in the table below:

| Study Reference | Cell Line Tested | IC50 Value (µM) | Observations |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 15.63 | Comparable to Tamoxifen; induces apoptosis |

| Study B | U-937 (monocytic leukemia) | <10 | Significant cytotoxicity observed |

| Study C | CEM-13 (T acute leukemia) | 0.12 | Greater activity than doxorubicin |

Detailed Findings

- In one study focused on piperidine derivatives, it was found that certain modifications to the structure led to enhanced antitumor activity compared to standard chemotherapeutics .

- Flow cytometry analysis indicated that these compounds could effectively induce cell cycle arrest and apoptosis in tumor cells .

Discussion

The biological activity of this compound appears promising, particularly in the realm of anticancer research. Its ability to induce apoptosis and inhibit cell proliferation highlights its potential as a lead compound for further drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size Variation: Piperidine vs. Pyrrolidine Derivatives

a. 5-Oxo-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester

- Ring : 6-membered piperidine.

b. (R)-5-Oxo-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester (CAS 144978-35-8)

Substituent Position and Functional Group Modifications

a. 3-Oxo-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester (CAS 170123-25-8)

- Ketone Position : 3-oxo (vs. 5-oxo in the target compound).

- Impact : Alters electronic distribution, affecting nucleophilicity at adjacent positions. This derivative is used in peptide coupling reactions due to its reactive α-carbon .

b. 5-Acetyl-6-oxo-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester (CAS 130621-93-1)

- Modifications : Additional acetyl group at 5-position; methyl ester at 2-position (vs. ethyl ester).

- Molecular Formula: C₁₄H₂₁NO₆

- Molecular Weight : 299.32 g/mol

- Methyl ester reduces steric hindrance, facilitating hydrolysis in prodrug designs .

Fluorinated Analogs

a. 5-Trifluoromethyl-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester (Ref: 10-F735817)

- Modification : Trifluoromethyl group at 5-position.

- Impact : Introduces strong electron-withdrawing effects, enhancing stability against oxidative metabolism. Discontinued commercial availability suggests niche applications in fluorinated drug candidates .

b. (2S,4R)-4-Fluoropyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester (CAS 203866-14-2)

Aromatic and Heterocyclic Derivatives

5-Methyl-1H-indole-1,2-dicarboxylate (CAS 1233086-44-6)

Data Table: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Feature(s) |

|---|---|---|---|---|

| This compound | 1417793-01-1 | C₁₃H₂₁NO₅ | 271.31 | Piperidine ring; ethyl/tert-butyl esters |

| (R)-5-Oxo-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester | 144978-35-8 | C₁₂H₁₉NO₅ | 265.28 | Pyrrolidine ring; R-configuration |

| 5-Acetyl-6-oxo-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | 130621-93-1 | C₁₄H₂₁NO₆ | 299.32 | Acetyl group; methyl ester |

| 5-Trifluoromethyl-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester | N/A | C₁₃H₁₈F₃NO₅ | ~325.29 | Trifluoromethyl group; discontinued availability |

| 5-Methyl-1H-indole-1,2-dicarboxylate | 1233086-44-6 | C₁₇H₂₁NO₄ | 303.35 | Aromatic indole ring |

Preparation Methods

Synthetic Route Based on L-Glutamic Acid (Patent CN109970625A)

Description:

This route employs L-glutamic acid as the starting material, which undergoes esterification to form diethyl L-glutamate. The process involves:

- Esterification of L-glutamic acid to obtain diethyl L-glutamate.

- N-protection using suitable protecting groups.

- Halogenation at the 2-position to introduce a halogen substituent.

- Intramolecular cyclization under basic conditions to form the piperidine ring with the keto functionality at the 5-position.

- Esterification typically occurs under reflux with excess ethanol and acid catalysts.

- Halogenation employs reagents like N-bromosuccinimide or N-chlorosuccinimide under controlled temperature.

- Cyclization is facilitated by strong bases such as sodium hydride or potassium tert-butoxide, with yields reported around 92% for key steps.

- Utilizes readily available amino acids.

- High overall yield with optimized conditions.

- Multi-step process requiring protection/deprotection steps.

- Handling of halogenating agents necessitates safety precautions.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Esterification | Ethanol, acid catalyst, reflux | >95% | Converts L-glutamic acid to diethyl glutamate |

| Halogenation | NBS/NCS, temperature control | ~90% | Introduces halogen at 2-position |

| Cyclization | Strong base, intramolecular condensation | 92% | Forms the piperidine ring with keto group |

Synthesis via Ester-Modified Intermediates (Patent CN117625710A)

Description:

This approach involves the synthesis of protected intermediates, such as N-Boc-3-oxopiperidine derivatives, followed by esterification and oxidation steps:

- Starting from amino acids or their derivatives.

- Formation of ester intermediates like ethyl N-benzyl-3-oxo-4-piperidinecarboxylate.

- Cyclization under basic conditions to form the piperidine ring.

- Final oxidation to introduce the keto group at the 5-position.

- Esterification is performed using standard Fischer conditions.

- Cyclization often involves strong bases like sodium hydride.

- Oxidation employs mild oxidants such as PCC or Dess–Martin periodinane, with yields around 85–90%.

- Modular approach allowing for diverse functionalization.

- Suitable for large-scale synthesis.

- Multiple protection/deprotection steps.

- Requires careful control of oxidation conditions.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Esterification | Ethyl alcohol, acid catalyst | >95% | Forms ester intermediates |

| Cyclization | NaH, inert atmosphere | 85–90% | Ring closure to form piperidine core |

| Oxidation | PCC, solvent control | ~88% | Keto group formation at position 5 |

Alternative Synthesis Using Halogenated Precursors

Description:

Some methods utilize halogenated ethyl esters as intermediates, which undergo nucleophilic substitution and intramolecular cyclization:

- Halogenation of ethyl esters at the appropriate position.

- Nucleophilic attack by amines or protected amino groups.

- Cyclization under basic or acidic conditions to close the ring.

- Halogenation with reagents like DAST (diethylaminosulfur trifluoride) achieves high selectivity.

- Cyclization yields are typically around 92%, depending on conditions.

- High regioselectivity.

- Suitable for synthesizing derivatives with various substituents.

- Use of hazardous reagents like DAST.

- Requires strict temperature control.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Halogenation | DAST, dichloromethane, 0–20°C | 92% | Conversion of alcohol to fluorinated intermediate |

| Cyclization | Base, room temperature | 92% | Ring closure to form piperidine core |

Notes on Reaction Conditions and Optimization

- Temperature Control: Many steps, especially halogenation and cyclization, require precise temperature regulation to maximize yield and selectivity.

- Protection Strategies: N-protection (e.g., Boc, tert-butyl) is often employed to prevent side reactions during cyclization.

- Oxidation: Mild oxidants are preferred to avoid over-oxidation or degradation of sensitive intermediates.

- Purification: Techniques such as column chromatography and recrystallization are used to purify intermediates and final products.

Summary of Research Findings

| Aspect | Findings |

|---|---|

| Starting Materials | L-glutamic acid, amino acid derivatives, halogenated esters |

| Key Reactions | Esterification, halogenation, protection, cyclization, oxidation |

| Typical Yields | 85–92% for key steps |

| Reaction Conditions | Reflux, inert atmospheres, controlled temperatures (0–20°C) |

| Challenges | Handling hazardous reagents, protecting group management |

Q & A

Basic Synthesis Optimization

Q: What is the optimal procedure for synthesizing 5-oxo-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester, and how can reaction yields be maximized? A: The compound is typically synthesized via a two-step esterification. A common method involves reacting 5-oxo-pyrrolidine-2-carboxylic acid ethyl ester with di-tert-butyldicarbonate (Boc₂O) in dichloromethane (DCM) at 20°C under inert atmosphere, catalyzed by 4-dimethylaminopyridine (DMAP) and triethylamine (TEA) . Key steps:

- Use a 1:2 molar ratio of starting material to Boc₂O for complete conversion.

- Maintain anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis.

- Post-reaction, wash with water (2×) and brine to remove residual catalysts.

- Concentrate under reduced pressure to isolate the product (yield: 94–96%).

For improved yields, ensure reagent purity and precise stoichiometric control.

Advanced Synthetic Pathways

Q: Are there alternative synthetic routes for this compound under non-standard conditions? A: Advanced methods include low-temperature cyclization using trimethylsulfoxonium iodide and potassium tert-butoxide in tetrahydrofuran (THF) at -12°C . This ylide-mediated approach avoids Boc₂O and enables stereochemical control. Critical factors:

- Slow addition of the starting material to the ylide solution to prevent side reactions.

- Strict temperature control (-12°C) to stabilize reactive intermediates.

- Post-reaction, concentrate under reduced pressure and purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Purity Assessment Techniques

Q: How can researchers confirm the purity and structural integrity of the synthesized compound? A: Use a combination of analytical methods:

- NMR Spectroscopy: Compare ¹H/¹³C NMR shifts with literature data (e.g., tert-butyl ester protons at δ 1.4–1.5 ppm, ethyl ester at δ 1.2–1.3 ppm) .

- HPLC: Employ reverse-phase C18 columns with acetonitrile/water gradients (retention time: ~12–15 min at 254 nm) .

- Mass Spectrometry (MS): Confirm molecular ion peaks ([M+H]⁺ expected at m/z ~285) .

Safety and Handling Protocols

Q: What safety precautions are necessary when handling this compound? A: Based on its MSDS :

- PPE: Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of dust/vapors.

- Storage: Keep in airtight containers at -20°C under inert gas.

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Stereochemical Analysis

Q: How can the stereochemical configuration of derivatives be determined? A: Advanced techniques include:

- Chiral HPLC: Use Chiralpak® columns (e.g., AD-H) with hexane/isopropanol mobile phases to resolve enantiomers .

- X-ray Crystallography: Resolve crystal structures of derivatives (e.g., azetidine analogs) to assign absolute configurations .

- Optical Rotation: Compare [α]D values with published data (e.g., +6.4° for (2R,3R)-configured analogs) .

Data Contradiction Resolution

Q: How can discrepancies in reported synthesis yields (e.g., 80% vs. 96%) be addressed? A: Factors influencing yields include:

- Reagent Purity: Use freshly distilled TEA and anhydrous DCM to avoid side reactions .

- Work-up Efficiency: Optimize washing steps (e.g., brine for catalyst removal) .

- Scale Effects: Small-scale reactions (<1 mmol) may report higher yields due to easier heat/kinetic control .

Purification Strategies

Q: What purification methods are effective for isolating this compound? A:

- Basic: Liquid-liquid extraction (DCM/water) followed by rotary evaporation .

- Advanced: Flash chromatography (silica gel, hexane/EtOAc 7:3) or recrystallization from tert-butyl methyl ether (TBME) .

Mechanistic Studies

Q: How can the reaction mechanism of Boc protection be investigated? A: Use isotopic labeling (e.g., ¹⁸O-Boc₂O) to track oxygen incorporation via MS. Kinetic studies under varying temperatures (10–40°C) and DFT calculations can elucidate activation energies and transition states .

Analytical Method Development

Q: How can HPLC methods be optimized for quantifying this compound in mixtures? A: Adjust mobile phase pH (2.5–3.0 with 0.1% TFA) to enhance peak symmetry. Use a gradient elution (20–80% acetonitrile over 20 min) and monitor at 210 nm for carboxylate absorption .

Derivative Synthesis

Q: What strategies enable the synthesis of stereochemically diverse analogs? A: Introduce substituents via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.